molecular formula C13H18N2O3 B5744220 3,5-dihydroxy-N-[(E)-4-methylpentan-2-ylideneamino]benzamide

3,5-dihydroxy-N-[(E)-4-methylpentan-2-ylideneamino]benzamide

Cat. No.: B5744220
M. Wt: 250.29 g/mol
InChI Key: ZWJHVNXPBGGBKI-NTEUORMPSA-N
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Description

3,5-dihydroxy-N-[(E)-4-methylpentan-2-ylideneamino]benzamide is an organic compound characterized by the presence of hydroxyl groups at the 3 and 5 positions of the benzene ring, an amide group, and an imine linkage with a 4-methylpentan-2-ylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dihydroxy-N-[(E)-4-methylpentan-2-ylideneamino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dihydroxybenzoic acid and 4-methylpentan-2-one.

    Formation of the Amide Bond: The carboxylic acid group of 3,5-dihydroxybenzoic acid is converted to an amide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Formation of the Imine Linkage: The resulting amide is then reacted with 4-methylpentan-2-one under acidic conditions to form the imine linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form quinones.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

    Antioxidant Activity: The hydroxyl groups contribute to its potential as an antioxidant.

Medicine

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The hydroxyl groups and imine linkage play crucial roles in these interactions, potentially leading to inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-dihydroxybenzamide: Lacks the imine linkage and the 4-methylpentan-2-ylidene substituent.

    N-[(E)-4-methylpentan-2-ylideneamino]benzamide: Lacks the hydroxyl groups on the benzene ring.

Uniqueness

3,5-dihydroxy-N-[(E)-4-methylpentan-2-ylideneamino]benzamide is unique due to the combination of hydroxyl groups, an amide bond, and an imine linkage. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dihydroxy-N-[(E)-4-methylpentan-2-ylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-8(2)4-9(3)14-15-13(18)10-5-11(16)7-12(17)6-10/h5-8,16-17H,4H2,1-3H3,(H,15,18)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJHVNXPBGGBKI-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NNC(=O)C1=CC(=CC(=C1)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C(=N/NC(=O)C1=CC(=CC(=C1)O)O)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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